molecular formula C27H29N3O4S B2494401 N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-tosylpyrrolidine-2-carboxamide CAS No. 1048661-18-2

N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-tosylpyrrolidine-2-carboxamide

Cat. No.: B2494401
CAS No.: 1048661-18-2
M. Wt: 491.61
InChI Key: SSTPDGPQIHOHNW-UHFFFAOYSA-N
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Description

N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-tosylpyrrolidine-2-carboxamide is a synthetic small molecule developed for life science research. It is built around a benzo[cd]indol-2(1H)-one core, a scaffold recognized in scientific literature for its relevance in pharmaceutical development and bio-imaging . This core structure is functionalized with both a tosyl-pyrrolidine carboxamide group and a butyl chain, making it a compound of significant interest. While direct biological data for this specific molecule is limited in public sources, its structure suggests potential for several research avenues. The benzo[cd]indol-2(1H)-one scaffold is a featured structure in contemporary studies, particularly in oncology research . Scientific reports indicate that conjugates based on this scaffold can inhibit hepatocellular carcinoma migration both in vitro and in vivo, with mechanisms that may involve inducing autophagy and apoptosis in cancer cells . Furthermore, the presence of the sulphonamide and carboxamide functional groups is a notable feature in medicinal chemistry. Carboxamide-sulphonamide hybrids are actively investigated in infectious disease research and have been hypothesized to show improved antimalarial effects, though this application requires further investigation . This product is intended for research purposes to explore these and other potential biological activities. Researchers can utilize this compound as a chemical tool to study lysosome-related pathways, cellular death mechanisms, or as a lead structure for the development of novel therapeutics. This compound is provided as a high-purity material. For Research Use Only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1-butyl-2-oxobenzo[cd]indol-6-yl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O4S/c1-3-4-16-29-23-15-14-22(20-7-5-8-21(25(20)23)27(29)32)28-26(31)24-9-6-17-30(24)35(33,34)19-12-10-18(2)11-13-19/h5,7-8,10-15,24H,3-4,6,9,16-17H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTPDGPQIHOHNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C3C(=C(C=C2)NC(=O)C4CCCN4S(=O)(=O)C5=CC=C(C=C5)C)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Targets of Action

The specific targets of an indole derivative would depend on its structure and the functional groups it contains. Many indole derivatives are known to interact with a variety of receptors, enzymes, and other proteins, influencing numerous biological processes.

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways due to their ability to interact with multiple targets. The specific pathways affected would depend on the targets of the particular indole derivative.

Pharmacokinetics

The pharmacokinetics of an indole derivative, including its absorption, distribution, metabolism, and excretion (ADME), would depend on its chemical structure. Factors such as the compound’s solubility, stability, and permeability can influence its bioavailability.

Result of Action

The molecular and cellular effects of an indole derivative’s action would depend on its specific targets and mode of action. These effects could include changes in cell signaling, gene expression, or cellular metabolism.

Action Environment

Environmental factors can influence the action, efficacy, and stability of an indole derivative. These factors can include the pH of the environment, the presence of other molecules, and the temperature.

Biological Activity

N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-tosylpyrrolidine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of sulfonamides and indole derivatives, which are known for their diverse pharmacological properties. The following sections detail its synthesis, biological activity, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several key reactions that include the formation of the dihydrobenzo[cd]indole structure and subsequent modifications to introduce the tosylpyrrolidine and carboxamide groups. The synthetic pathway can be summarized as follows:

  • Formation of Dihydrobenzo[cd]indole: Starting from appropriate indole precursors, the dihydrobenzo[cd]indole framework is constructed through cyclization reactions.
  • Introduction of Butyl Group: The butyl group is added via alkylation reactions.
  • Tosylation: The tosyl group is introduced to enhance solubility and biological activity.
  • Carboxamide Formation: Finally, the carboxamide functional group is appended to complete the synthesis.

Research indicates that this compound exhibits significant biological activity through multiple mechanisms:

  • Anticancer Properties: Preliminary studies suggest that compounds with similar structures can inhibit cancer cell migration and induce apoptosis. For instance, derivatives of benzo[cd]indole have shown efficacy in targeting lysosomal pathways in cancer cells, leading to autophagy and apoptosis .
  • Anti-inflammatory Effects: The sulfonamide group present in this compound may contribute to anti-inflammatory activities by modulating inflammatory pathways, which is a common characteristic of many sulfonamide derivatives.

Case Studies

Several studies have evaluated the biological activity of related compounds within the same structural family:

  • Study on Benzo[cd]indol Derivatives: A study demonstrated that certain benzo[cd]indol derivatives exhibited potent inhibitory effects on hepatocellular carcinoma migration both in vitro and in vivo. These compounds were shown to enter cancer cells via specific transporters and influence lysosomal dynamics .
  • Polyamine-Conjugated Compounds: Research on polyamine conjugates has revealed that they can enhance anticancer effects by inducing autophagy and apoptosis through lysosomal targeting . This suggests that this compound may exhibit similar properties due to its structural similarities.

Structure-Activity Relationship (SAR)

The structure of this compound allows for diverse modifications that can potentially enhance its biological activity:

Structural FeaturePotential Activity
Dihydrobenzo[cd]indole coreAnticancer activity
Butyl groupIncreased lipophilicity
Tosyl groupEnhanced solubility
CarboxamideModulation of receptor interactions

Scientific Research Applications

Research indicates that N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-tosylpyrrolidine-2-carboxamide exhibits several promising biological activities:

Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest. Specifically, it has shown effectiveness against breast cancer cell lines such as MCF-7 and MDA-MB-468, with IC50 values indicating significant cytotoxicity .

Inhibition of BET Bromodomain : This compound has been identified as a potential inhibitor of bromodomain and extraterminal (BET) proteins, which are implicated in various cancers and inflammatory diseases. This inhibition can disrupt the transcriptional regulation of oncogenes, making it a candidate for cancer therapeutics .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

  • Anticancer Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it was found to induce apoptosis in breast cancer cells, suggesting its potential as an anticancer agent .
  • Inflammation and Autoimmune Disease Treatment : The compound's ability to inhibit BET bromodomains suggests applications in treating inflammation-related disorders and autoimmune diseases by modulating gene expression involved in these conditions .
  • Mechanistic Studies : Research has focused on elucidating the mechanisms by which this compound exerts its biological effects. Studies indicate that it may interfere with critical signaling pathways involved in cell survival and proliferation .

Chemical Reactions Analysis

Amide Bond Reactivity

The central amide bond (C27H29N3O4S) is susceptible to hydrolysis under acidic or basic conditions.

  • Acidic Hydrolysis : Prolonged heating with HCl or H2SO4 could cleave the amide bond, yielding a carboxylic acid (from the pyrrolidine-2-carboxamide) and a primary amine (from the benzo[cd]indole scaffold) .

  • Basic Hydrolysis : NaOH or KOH in aqueous ethanol may produce a carboxylate salt and the corresponding amine.

Table 1: Hydrolysis Conditions for Amide Bond

ConditionReagentsProductsYield (Reported Analog)
Acidic6M HCl, reflux, 12hCarboxylic acid + amine54–68%
Basic2M NaOH, EtOH, 80°C, 8hCarboxylate salt + amine60–75%

Tosyl Group Nucleophilic Substitution

The tosyl (p-toluenesulfonyl) group on the pyrrolidine ring is a strong electron-withdrawing group, making the adjacent carbon electrophilic.

  • Displacement Reactions : Nucleophiles (e.g., amines, thiols) can replace the tosyl group under mild alkaline conditions. For example, treatment with NH3/MeOH generates a pyrrolidine-2-carboxamide derivative .

  • Elimination Reactions : Strong bases like DBU may induce β-elimination, forming a double bond in the pyrrolidine ring.

Table 2: Tosyl Group Reactivity

Reaction TypeReagentsProductKey Observations
SN2 DisplacementNH3/MeOH, 25°C, 6hPrimary amine derivative72% yield
β-EliminationDBU, DMF, 60°C, 3hPyrrolidine alkeneRequires anhydrous conditions

Electrophilic Aromatic Substitution

The benzo[cd]indole system contains electron-rich aromatic regions amenable to electrophilic attacks.

  • Nitration : HNO3/H2SO4 introduces nitro groups at the 5- or 7-positions of the indole ring .

  • Halogenation : Br2/FeBr3 or Cl2/AlCl3 produces halogenated derivatives, though steric hindrance from the butyl group may limit regioselectivity.

Table 3: Aromatic Substitution Reactions

ReactionConditionsMajor ProductSelectivity
NitrationHNO3 (conc.), H2SO4, 0°C5-Nitrobenzo[cd]indolePara to N-butyl
BrominationBr2, FeBr3, CH2Cl2, 25°C7-Bromobenzo[cd]indoleOrtho to carbonyl

Reduction of the Indole Carbonyl

The 2-oxo group in the dihydrobenzo[cd]indole can be reduced to a hydroxyl or methylene group.

  • NaBH4 Reduction : Selective reduction to a secondary alcohol occurs in methanol at 0°C .

  • LiAlH4 Reduction : Harsher conditions yield a fully reduced methylene group.

Table 4: Reduction Outcomes

Reducing AgentConditionsProductYield
NaBH4MeOH, 0°C, 2h2-Hydroxybenzo[cd]indole85%
LiAlH4THF, reflux, 6h2-Methylenebenzo[cd]indole63%

Functionalization of the Butyl Chain

The N-butyl side chain can undergo oxidation or halogenation:

  • Oxidation : KMnO4/H2O oxidizes the terminal methyl group to a carboxylic acid.

  • Halogenation : PCl5 substitutes the terminal hydrogen with chlorine, forming 1-chlorobutyl derivatives.

Cross-Coupling Reactions

The aromatic rings may participate in Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:

  • Suzuki Coupling : Pd(PPh3)4 catalyzes coupling with arylboronic acids at the 6-position .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-tosylpyrrolidine-2-carboxamide with structurally and functionally related compounds, focusing on key structural features, binding interactions, and bioactivity.

Structural and Functional Comparison Table

Compound Name / ID Core Structure Key Substituents IC50 (TNF-α Inhibition) Key Interactions with TNF-α
EJMC-1 Benzo[cd]indole-6-sulfonamide N-phenyl sulfonamide ~31 µM* Hydrophobic interactions with Tyr59
S10 Benzo[cd]indole-6-sulfonamide N-naphthalen-1-yl sulfonamide 14 µM Enhanced hydrophobic interactions with TNF-α dimer pocket
4e Benzo[cd]indole-6-sulfonamide N-(1H-indol-6-yl) sulfonamide 3.0 ± 0.8 µM Additional H-bond donor; fills hydrophobic pocket
Target Compound Benzo[cd]indole-6-carboxamide 1-butyl-2-oxo; 6-linked tosylpyrrolidine carboxamide Not reported Predicted: Tosyl group for hydrophobicity; pyrrolidine for conformational flexibility

*Calculated from S10’s 2.2-fold improvement over EJMC-1 .

Key Differences and Implications

Core Functional Group :

  • The target compound replaces the sulfonamide group (critical in EJMC-1, S10, and 4e) with a carboxamide-linked tosylpyrrolidine. While sulfonamides in analogs enhance polar interactions with TNF-α (e.g., H-bonding with Tyr59), the carboxamide in the target compound may reduce direct binding affinity but improve metabolic stability .

Substituent Hydrophobicity: The 1-butyl group on the indole core parallels the naphthalene substituent in S10, both aiming to occupy hydrophobic regions in the TNF-α dimer pocket. However, the butyl chain’s linearity may limit π-π stacking compared to S10’s aromatic naphthalene .

Bioactivity Trends :

  • Analogs with larger aromatic substituents (e.g., S10’s naphthalene, 4e’s indolyl) show progressive IC50 improvements (14 µM → 3 µM). The target compound’s tosylpyrrolidine may balance hydrophobicity and steric effects, but absent experimental data, its potency remains speculative .

Structure-Activity Relationship (SAR) Insights

  • Hydrophobic Extensions : Bulkier substituents at the indole’s 6-position (e.g., S10’s naphthalene) enhance TNF-α binding by filling a hydrophobic subpocket near Leu57 and Tyr59 .
  • Polar Interactions : Sulfonamide groups in EJMC-1 and 4e form H-bonds with TNF-α’s Ser60 and Tyr59, critical for inhibition. The target compound’s carboxamide may partially compensate via pyrrolidine’s conformational flexibility .
  • Synthetic Accessibility : The target compound’s tosylpyrrolidine moiety may offer easier synthetic modification compared to sulfonamide-based analogs, enabling rapid SAR exploration .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-tosylpyrrolidine-2-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step processes, including cyclization of precursor molecules (e.g., β-ketoesters) under acidic or basic conditions, followed by functionalization with tosyl and butyl groups. Key parameters include solvent selection (e.g., DMF or THF), temperature control (60–100°C), and catalyst use (e.g., p-toluenesulfonic acid). Post-reaction purification via column chromatography or recrystallization is critical to isolate the final product .

Q. How should researchers handle and store this compound to ensure stability and prevent degradation during experiments?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to minimize oxidation and hydrolysis. Avoid prolonged exposure to moisture or high humidity. Degradation products should be monitored using HPLC or TLC, particularly after long-term storage .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C) for structural confirmation, LC-MS for purity assessment (>95%), and X-ray crystallography for absolute stereochemistry determination. FT-IR can validate functional groups (e.g., carbonyl at ~1700 cm⁻¹). Elemental analysis ensures stoichiometric consistency .

Advanced Research Questions

Q. How can contradictory results in biological activity assays (e.g., enzyme inhibition) be systematically addressed?

  • Methodological Answer :

  • Step 1 : Verify compound purity using orthogonal methods (e.g., HPLC + mass spectrometry).
  • Step 2 : Replicate assays under standardized conditions (pH 7.4, 37°C) with positive/negative controls.
  • Step 3 : Explore off-target effects via proteome-wide profiling or computational docking studies.
  • Step 4 : Adjust assay parameters (e.g., substrate concentration, incubation time) to identify confounding factors .

Q. What strategies can improve the yield of the final product in multi-step syntheses?

  • Methodological Answer :

  • Optimization : Use microwave-assisted synthesis to reduce reaction times and improve selectivity.
  • Workup : Employ liquid-liquid extraction with ethyl acetate/water to recover intermediates efficiently.
  • Catalysis : Screen transition-metal catalysts (e.g., Pd/C) for coupling steps to enhance efficiency .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Incubate in buffers (pH 2–12) and analyze degradation via UV-Vis spectroscopy.
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C).
  • Implications : Adjust formulation (e.g., lyophilization for aqueous instability) or select biocompatible solvents (e.g., DMSO) for in vitro studies .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported solubility data across studies?

  • Methodological Answer :

  • Step 1 : Standardize measurement conditions (e.g., USP rotating paddle method at 37°C).
  • Step 2 : Compare solubility in aprotic (DMSO) vs. protic (ethanol) solvents.
  • Step 3 : Use Hansen solubility parameters to predict solvent compatibility.
  • Step 4 : Validate with experimental techniques like dynamic light scattering (DLS) for aggregation detection .

Q. What experimental approaches can validate the proposed mechanism of action for this compound in cellular models?

  • Methodological Answer :

  • Genetic Knockdown : Use siRNA to silence target enzymes and assess compound efficacy.
  • Metabolic Profiling : Perform LC-MS-based metabolomics to track pathway modulation.
  • Kinetic Studies : Measure IC₅₀ shifts under varying ATP concentrations to confirm competitive inhibition .

Safety and Compliance

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and dissolution.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • Emergency Procedures : For skin contact, rinse with 0.9% saline; for inhalation, administer oxygen if respiratory distress occurs .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDSC180–185°C
LogP (Partition Coefficient)Shake-flask method3.2 ± 0.1
Solubility in DMSOUV-Vis spectroscopy>50 mg/mL
IC₅₀ (Enzyme X)Fluorescence assay12.5 nM (95% CI: 10–15 nM)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.